
2-Chloro-1-hydroxyhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-hydroxyhexan-3-one is a chemical compound with the molecular formula C6H11ClO2. It is a colorless liquid that is commonly used in scientific research for its various properties and applications. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-hydroxyhexan-3-one is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have various effects on biological systems.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Chloro-1-hydroxyhexan-3-one are not well understood. However, it is believed to have various effects on biological systems, including the inhibition of enzymes and the disruption of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-1-hydroxyhexan-3-one in lab experiments is its ability to act as a chiral reagent, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-Chloro-1-hydroxyhexan-3-one in scientific research. One possible direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another possible direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.
Métodos De Síntesis
2-Chloro-1-hydroxyhexan-3-one can be synthesized through the reaction of 2-chloroacetyl chloride with 1,6-hexanediol in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-1-hydroxyhexan-3-one with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
2-Chloro-1-hydroxyhexan-3-one is commonly used in scientific research for its various properties and applications. It is used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material for the synthesis of other chemicals, such as 2-chloro-1,3-dimethylimidazolinium chloride.
Propiedades
Número CAS |
157474-45-8 |
|---|---|
Nombre del producto |
2-Chloro-1-hydroxyhexan-3-one |
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.6 g/mol |
Nombre IUPAC |
2-chloro-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3 |
Clave InChI |
WHSGLNPIAHRFOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(CO)Cl |
SMILES canónico |
CCCC(=O)C(CO)Cl |
Sinónimos |
3-Hexanone, 2-chloro-1-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



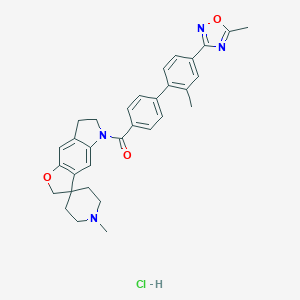
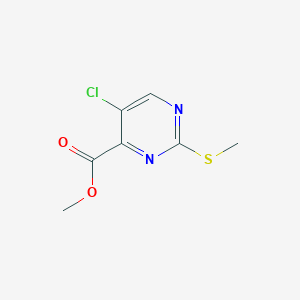
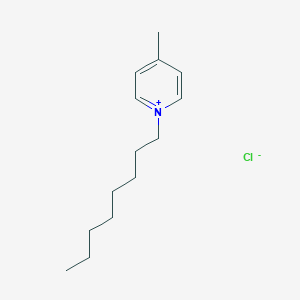
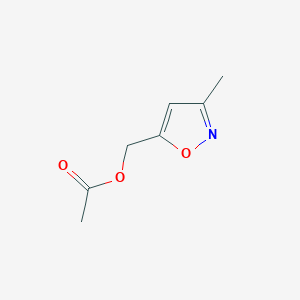
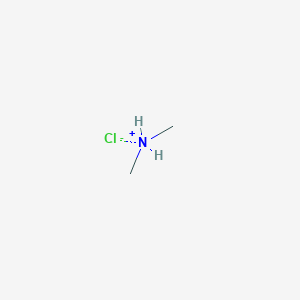
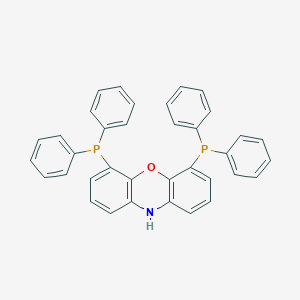
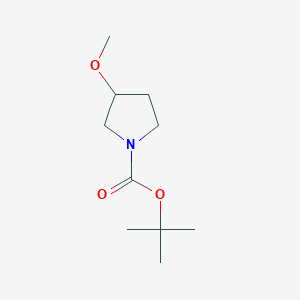
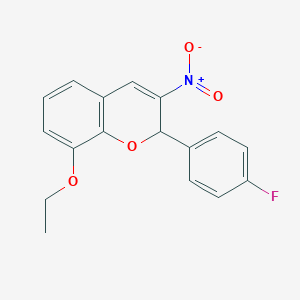
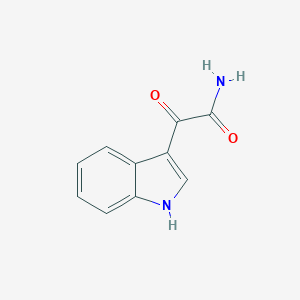
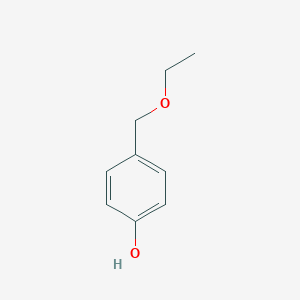
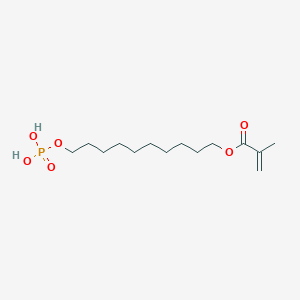
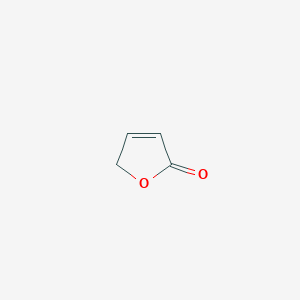
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
